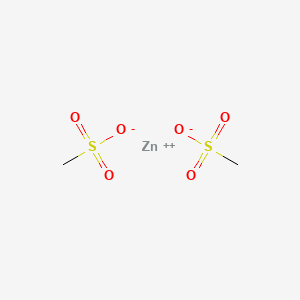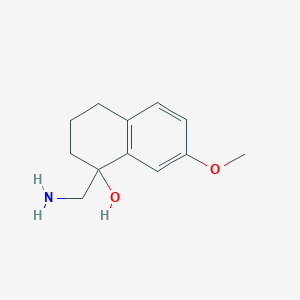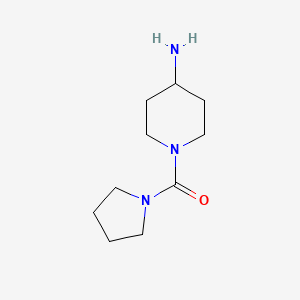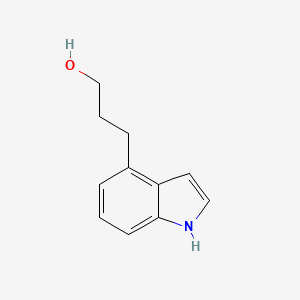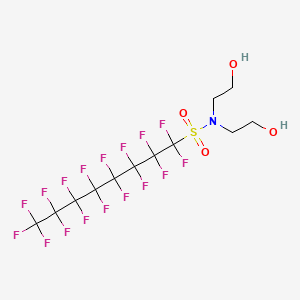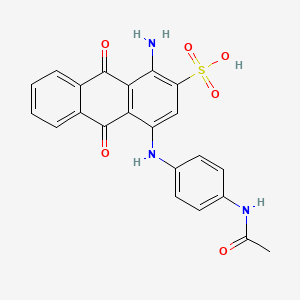
C.I. Acid Blue 40
Descripción general
Descripción
C.I. Acid Blue 40 is a complex organic compound with significant applications in various fields. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of sulfonic acid, acetylamino, and amino groups. These functional groups contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of C.I. Acid Blue 40 typically involves multiple steps, starting from anthracene. The process includes sulfonation, acetylation, and amination reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones and other reduced forms.
Substitution: The presence of amino and acetylamino groups allows for substitution reactions, particularly electrophilic aromatic substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
C.I. Acid Blue 40 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules. The acetylamino and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds include other anthracene derivatives with sulfonic acid, amino, and acetylamino groups. These compounds share some chemical properties but differ in their specific functional groups and reactivity. For example:
1-Amino-4-(p-toluenesulfonamido)anthraquinone-2-sulfonic acid sodium salt: Similar structure but different functional groups.
Anthracene-2-sulfonic acid: Lacks the acetylamino and amino groups, resulting in different reactivity and applications.
Propiedades
Número CAS |
6247-34-3 |
|---|---|
Fórmula molecular |
C22H17N3O6S |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C22H17N3O6S/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31) |
Clave InChI |
CKDSSRXGNPFPPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

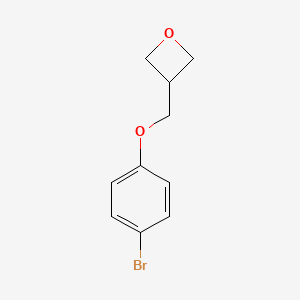
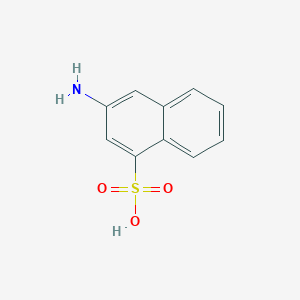

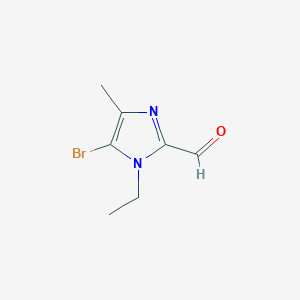

![4-[(3-Chloropropyl)sulfonyl]morpholine](/img/structure/B8789017.png)

